molecular formula C12H15NO2 B12902299 1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one CAS No. 62024-32-2

1-(4-Hydroxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one

Katalognummer: B12902299
CAS-Nummer: 62024-32-2
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: TWXMGZVEWCCEFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE is an organic compound that features a hydroxyl group attached to a phenyl ring and a pyrrolidine ring attached to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods: In an industrial setting, the production of 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-(pyrrolidin-2-yl)ethanol.

    Substitution: Formation of 1-(4-halophenyl)-2-(pyrrolidin-2-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Eigenschaften

CAS-Nummer

62024-32-2

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

1-(4-hydroxyphenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H15NO2/c14-11-5-3-9(4-6-11)12(15)8-10-2-1-7-13-10/h3-6,10,13-14H,1-2,7-8H2

InChI-Schlüssel

TWXMGZVEWCCEFB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)CC(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.